
Chloro-bis(dimethylamino)-methylium chloride
Overview
Description
Chloro-bis(dimethylamino)-methylium chloride (CAS 13829-06-6) is a quaternary ammonium salt with the molecular formula C₅H₁₂Cl₂N₂ and a molecular weight of 171.07 g/mol. Its structure consists of a central methylium ion (CH⁺) bonded to two dimethylamino groups [(CH₃)₂N] and two chloride counterions. This compound is structurally simpler than many triphenylmethane or phenothiazinium dyes, lacking extended aromatic conjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloro-bis(dimethylamino)-methylium chloride typically involves the reaction of dimethylamine with a suitable chlorinating agent. One common method includes the reaction of dimethylamine with phosphorus trichloride, followed by the addition of methylium chloride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is then purified through distillation or crystallization techniques to remove any impurities.
Chemical Reactions Analysis
Aminomethylenation Reactions
This compound is widely employed to introduce =CH–N(CH₃)₂ groups into CH-acidic substrates. For example:
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Reaction with ethyl cyanoacetate :
This yields ethyl (dimethylaminomethylene)cyanoacetate in >95% yield . -
Heterocycle synthesis :
The resulting enamines serve as intermediates for indoles, pyrimidines, and quinolones. For instance, cyclization with hydrazines generates pyrazole derivatives .
Nucleophilic Substitution
The chloride ion is displaceable by stronger nucleophiles:
-
Reaction with sodium cyanide :
Forms bis(dimethylamino)acetonitrile in aqueous medium . -
Alkoxy substitution :
Treatment with sodium ethoxide produces dimethylformamide diethyl acetal (68% yield) :
Carbene Generation
Deprotonation with strong bases generates bis(dimethylamino)carbene, a potent nucleophile:
This carbene participates in C–H insertion and cyclopropanation reactions .
Condensation with Amines
Reacts with cycloaliphatic amines to form formamidines:
Yields depend on amine basicity, ranging from 60–92% .
Salt Metathesis
Exchange of chloride for other anions improves stability:
Anion Source | Product | Application |
---|---|---|
Methylsulfate | [CH(NMe₂)₂]⁺MeSO₄⁻ | Enhanced hygroscopic stability |
p-Toluenesulfonate | [CH(NMe₂)₂]⁺TsO⁻ | Solubility in aprotic solvents |
Scientific Research Applications
Organic Synthesis
Chloro-bis(dimethylamino)-methylium chloride serves as a versatile reagent in various organic synthesis reactions. Its ability to act as a methylating agent makes it useful in the preparation of various organic compounds.
Case Study: Synthesis of Etoricoxib
A notable application is in the synthesis of the selective COX-2 inhibitor etoricoxib. The compound has been utilized to introduce specific functional groups into the molecular structure, enhancing selectivity and efficacy against inflammation. The process yields high purity and efficiency, demonstrating its potential in pharmaceutical applications .
Catalysis
The compound is also employed as a catalyst in several chemical reactions, including:
- Oxidative Reactions: It facilitates oxidative allylic C-H silylation, which is critical for synthesizing complex organic molecules.
- Cross-Coupling Reactions: this compound is used in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allowing for the formation of carbon-carbon bonds essential in drug development .
Polymer Chemistry
In polymer chemistry, this compound acts as a catalyst for polymerization processes. It is particularly useful in synthesizing polyurethanes and other polymers where controlled reactivity is required.
Data Table: Catalytic Applications
Biological Applications
Research indicates potential biological applications due to its interaction with biological molecules. The compound's ability to modify biomolecules could lead to advancements in drug delivery systems or targeted therapies.
Case Study: Interaction with Biological Systems
Studies have shown that this compound can modify nucleophilic sites on proteins, potentially leading to new methods for drug conjugation or protein labeling . This property highlights its versatility beyond traditional synthetic chemistry.
Mechanism of Action
The mechanism by which Chloro-bis(dimethylamino)-methylium chloride exerts its effects involves its ability to act as a strong electrophile. The methylium ion can readily accept electrons from nucleophiles, facilitating various chemical transformations. The dimethylamino groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Differences
The following table summarizes key structural and physicochemical distinctions:
Electronic and Optical Properties
- This compound, lacking such conjugation, likely has a larger gap, reducing its utility in optoelectronics .
- Absorption Maxima: MB: ~660 nm (visible range, blue color) . CV: ~590 nm (purple color) . Linearly extended thiazinium salts: ~790 nm (near-infrared) .
Biological Activity
Chloro-bis(dimethylamino)-methylium chloride, a quaternary ammonium compound, has garnered attention for its biological activity, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a central carbon atom bonded to two dimethylamino groups and a chloride ion. This structure contributes to its cationic nature, which is significant for its interactions with biological membranes.
Antimicrobial Activity
Mechanism of Action:
The antimicrobial activity of this compound is primarily attributed to its ability to disrupt bacterial cell membranes. The cationic charge allows it to interact with negatively charged components of the bacterial membrane, leading to increased permeability and eventual cell lysis.
Case Studies:
- Gram-positive Bacteria: Studies have shown that this compound exhibits strong activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) for these bacteria has been reported as low as 1 µg/mL, indicating potent antibacterial properties .
- Gram-negative Bacteria: Its efficacy against Gram-negative bacteria is comparatively lower due to the protective outer membrane. However, modifications to enhance penetration have been explored, resulting in improved activity against strains like Escherichia coli and Salmonella enterica with MIC values ranging from 2-8 µg/mL .
Anticancer Activity
Recent investigations into the anticancer properties of this compound indicate potential effectiveness in inhibiting tumor growth. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Research Findings:
- Cell Line Studies: In vitro studies demonstrate that this compound reduces cell viability in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) by inducing apoptosis at concentrations between 5-10 µM .
- Mechanistic Insights: The compound's ability to generate reactive oxygen species (ROS) appears to play a crucial role in its anticancer effects, leading to DNA damage and subsequent cell death .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other related compounds:
Compound | Antibacterial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Strong (MIC 1-8 µg/mL) | Moderate (IC50 5-10 µM) | Membrane disruption, ROS generation |
Benzalkonium Chloride | Moderate | Low | Membrane disruption |
Dimethyl Sulfoxide | Low | Variable | Solvent effects, enhances other drugs |
Q & A
Basic Research Questions
Q. What are the optimized laboratory-scale synthesis routes for Chloro-bis(dimethylamino)-methylium chloride, and how can purity be ensured?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions using dimethylamine and chlorinated precursors. For example, analogous triarylmethane dyes like crystal violet are synthesized via condensation of N,N-dimethylaniline with phosgene or carbonyl chloride derivatives, followed by ion exchange to replace bromide with chloride . Purification is typically achieved via crystallization from aqueous HCl, which removes unreacted intermediates and byproducts. Purity (>95%) can be verified using UV-Vis spectroscopy (λmax ~590 nm for triarylmethane dyes) and HPLC with a C18 column .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Employ a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of dimethylamino groups and aromatic protons (e.g., δ ~3.0 ppm for N-(CH₃)₂ and δ ~7.5–8.0 ppm for aromatic protons) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M-Cl]⁺ for cationic species).
- X-ray crystallography : For crystalline derivatives, analyze π-stacking interactions and counterion positioning .
Q. What are the key stability considerations for storing this compound in experimental settings?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store in airtight, amber glass containers under inert gas (N₂/Ar) at 4°C. Monitor decomposition via periodic TLC or UV-Vis spectroscopy. Avoid aqueous solutions at pH >7, as deprotonation or hydrolysis may occur, particularly in the presence of oxidizing agents .
Advanced Research Questions
Q. How does this compound interact with biological macromolecules, and what experimental designs can elucidate these mechanisms?
- Methodological Answer : Use fluorescence quenching assays or isothermal titration calorimetry (ITC) to study binding with DNA or proteins. For example, methylene blue (a structural analog) intercalates into DNA, which can be quantified via changes in circular dichroism (CD) spectra or ethidium bromide displacement assays . Advanced studies may employ molecular dynamics simulations to model binding affinities and docking orientations .
Q. What are the photocatalytic degradation pathways of this compound in environmental remediation studies?
- Methodological Answer : Under UV/visible light with catalysts like ZnS nanoparticles, degradation proceeds via hydroxyl radical (•OH) attack, cleaving the central methane group. Monitor degradation kinetics using HPLC-MS to identify intermediates (e.g., N-demethylated products) and track total organic carbon (TOC) reduction. Control experiments should assess pH effects (optimal pH 5–7) and catalyst recyclability .
Q. How can researchers resolve contradictions in reported redox properties of this compound derivatives?
- Methodological Answer : Discrepancies in redox potentials (e.g., E⁰ for methylene blue ranges from +0.01 V to +0.11 V vs. SHE) often arise from solvent polarity or reference electrode calibration. Standardize measurements using cyclic voltammetry in buffered aqueous solutions (e.g., 0.1 M PBS, pH 7.4) with a Ag/AgCl reference electrode. Compare results with computational DFT studies to validate trends .
Q. What strategies improve the selectivity of this compound in sensor applications?
- Methodological Answer : Functionalize the compound with targeting moieties (e.g., antibodies, aptamers) for specific analyte detection. For electrochemical sensors, immobilize the dye on graphene oxide or MOF-modified electrodes to enhance signal-to-noise ratios. Validate selectivity via competitive binding assays with structurally similar interferents .
Properties
IUPAC Name |
[chloro(dimethylamino)methylidene]-dimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN2.ClH/c1-7(2)5(6)8(3)4;/h1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMLSXCBFHQUTH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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